molecular formula C14H16N4O4 B3501658 N-(4-ethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

N-(4-ethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No. B3501658
M. Wt: 304.30 g/mol
InChI Key: XWFPBVCJSVVNSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical formula C14H15N3O4 and has a molecular weight of 293.29 g/mol.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of various enzymes and signaling pathways involved in inflammation and cancer. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. It has also been shown to inhibit the activity of various kinases involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. In addition, animal studies have shown that this compound can reduce tumor growth and improve cognitive function in models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-ethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is that it has shown promising results in various preclinical studies. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy and potential side effects in humans. In addition, further studies are needed to determine the optimal dosage and administration of this compound for different disease indications.

Future Directions

There are several future directions for research on N-(4-ethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide. One possible direction is to investigate its potential use in combination with other drugs for the treatment of cancer and inflammation. Another direction is to study its effects on other neurological disorders such as multiple sclerosis and Huntington's disease. In addition, further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties for clinical use.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has shown potential as a drug candidate for the treatment of various diseases. It has been studied extensively for its anti-inflammatory, anti-tumor, and anti-cancer properties. In addition, this compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(5-methyl-3-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c1-3-22-12-6-4-11(5-7-12)15-14(19)9-17-10(2)8-13(16-17)18(20)21/h4-8H,3,9H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFPBVCJSVVNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=CC(=N2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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